molecular formula C8H4BrF3O B13548983 1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one CAS No. 1823323-06-3

1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one

Cat. No.: B13548983
CAS No.: 1823323-06-3
M. Wt: 253.02 g/mol
InChI Key: IBXGOAIGNIZXNF-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one is an organic compound characterized by the presence of bromine, fluorine, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of 4-bromo-3-fluorobenzene with difluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-3-fluorophenyl)-2,2-difluoroethan-1-one is unique due to the presence of both bromine and fluorine atoms along with a difluoroethanone group. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

1823323-06-3

Molecular Formula

C8H4BrF3O

Molecular Weight

253.02 g/mol

IUPAC Name

1-(4-bromo-3-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4BrF3O/c9-5-2-1-4(3-6(5)10)7(13)8(11)12/h1-3,8H

InChI Key

IBXGOAIGNIZXNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)F)F)Br

Origin of Product

United States

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